molecular formula C31H30INO2 B12378957 Near-IR fluorescent probe-1

Near-IR fluorescent probe-1

Cat. No.: B12378957
M. Wt: 575.5 g/mol
InChI Key: SNAMEWBWEPEJHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: This design aims to reduce spatial site resistance and enhance response speed in living cells .

Industrial Production Methods: Industrial production methods for Near-IR fluorescent probes often involve large-scale organic synthesis techniques. These methods include the use of automated synthesizers and high-throughput screening to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Near-IR fluorescent probe-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the probe to enhance its specificity and sensitivity for different applications .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. These reactions typically occur under mild conditions to preserve the integrity of the fluorescent dye .

Major Products: The major products formed from these reactions are modified versions of the original probe, tailored for specific applications.

Scientific Research Applications

Near-IR fluorescent probe-1 has a wide range of applications in scientific research:

Mechanism of Action

Near-IR fluorescent probe-1 is unique in its ability to provide high-resolution imaging with minimal photodamage. Similar compounds include other near-infrared fluorescent dyes, such as indole heptamethine cyanine dyes and BODIPY-based probes. These compounds share some properties with this compound but may differ in their specific applications and performance characteristics .

Comparison with Similar Compounds

Properties

Molecular Formula

C31H30INO2

Molecular Weight

575.5 g/mol

IUPAC Name

5-[(E)-2-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)ethenyl]-7,8-dihydro-6H-xanthen-3-ol;iodide

InChI

InChI=1S/C31H29NO2.HI/c1-4-32-26-16-13-20-8-5-6-11-25(20)29(26)31(2,3)28(32)17-14-21-9-7-10-23-18-22-12-15-24(33)19-27(22)34-30(21)23;/h5-6,8,11-19H,4,7,9-10H2,1-3H3;1H

InChI Key

SNAMEWBWEPEJHS-UHFFFAOYSA-N

Isomeric SMILES

CC[N+]1=C(C(C2=C1C=CC3=CC=CC=C32)(C)C)/C=C/C4=C5C(=CC6=C(O5)C=C(C=C6)O)CCC4.[I-]

Canonical SMILES

CC[N+]1=C(C(C2=C1C=CC3=CC=CC=C32)(C)C)C=CC4=C5C(=CC6=C(O5)C=C(C=C6)O)CCC4.[I-]

Origin of Product

United States

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